Cas no 112507-48-9 (Dibenzyl Phenyl Phosphate)

Dibenzyl Phenyl Phosphate 化学的及び物理的性質
名前と識別子
-
- Dibenzyl Phenyl Phosphate
- Dibenzylphenylphosphate
- Phosphoric Acid Phenyl Bis(phenylmethyl) Ester
- 112507-48-9
- DB-297155
- SCHEMBL9568480
-
- インチ: InChI=1S/C20H19O4P/c21-25(24-20-14-8-3-9-15-20,22-16-18-10-4-1-5-11-18)23-17-19-12-6-2-7-13-19/h1-15H,16-17H2
- InChIKey: FUDFVXRUESNVBI-UHFFFAOYSA-N
- SMILES: O=P(OCc1ccccc1)(Oc2ccccc2)OCc3ccccc3
計算された属性
- 精确分子量: 354.10209608g/mol
- 同位素质量: 354.10209608g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 8
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44.8Ų
- XLogP3: 4.3
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- Boiling Point: 461.8±38.0 °C at 760 mmHg
- フラッシュポイント: 246.4±47.1 °C
- じょうきあつ: 0.0±1.1 mmHg at 25°C
Dibenzyl Phenyl Phosphate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dibenzyl Phenyl Phosphate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D418120-1000mg |
Dibenzyl Phenyl Phosphate |
112507-48-9 | 1g |
$207.00 | 2023-05-18 | ||
TRC | D418120-10000mg |
Dibenzyl Phenyl Phosphate |
112507-48-9 | 10g |
$1642.00 | 2023-05-18 | ||
TRC | D418120-1g |
Dibenzyl Phenyl Phosphate |
112507-48-9 | 1g |
$ 170.00 | 2022-06-05 | ||
TRC | D418120-5g |
Dibenzyl Phenyl Phosphate |
112507-48-9 | 5g |
$ 800.00 | 2023-09-07 | ||
TRC | D418120-10g |
Dibenzyl Phenyl Phosphate |
112507-48-9 | 10g |
$ 1360.00 | 2022-06-05 |
Dibenzyl Phenyl Phosphate 関連文献
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1. 682. Studies on phosphorylation. Part XIV. The solvolysis by phenols of benzyl phosphatesG. W. Kenner,J. Mather J. Chem. Soc. 1956 3524
Dibenzyl Phenyl Phosphateに関する追加情報
Dibenzyl Phenyl Phosphate: Chemical Profile and Recent Applications
Dibenzyl Phenyl Phosphate, with the chemical formula C17H19O4P and a CAS number of 112507-48-9, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This organophosphorus compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The Dibenzyl Phenyl Phosphate molecule, characterized by its two benzyl groups and a phenyl group attached to a phosphorus atom, exhibits distinct chemical behavior that makes it valuable for both academic studies and industrial applications.
The synthesis of Dibenzyl Phenyl Phosphate typically involves the reaction of benzyl alcohol with phenol in the presence of a phosphorus oxychloride catalyst. This process yields the desired product with high purity, making it suitable for further functionalization and derivatization. The compound's stability under various conditions and its ability to undergo selective reactions have positioned it as a versatile intermediate in organic synthesis.
In recent years, research on Dibenzyl Phenyl Phosphate has expanded into several promising areas. One notable application is in the development of bioactive molecules. The structural motif of this compound has been explored for its potential as a ligand in drug design. Specifically, its ability to interact with biological targets such as enzymes and receptors has been investigated for the development of novel therapeutic agents. For instance, studies have shown that derivatives of Dibenzyl Phenyl Phosphate can modulate the activity of certain enzymes involved in metabolic pathways, offering insights into potential treatments for metabolic disorders.
Another significant area of research involves the use of Dibenzyl Phenyl Phosphate in materials science. The compound's unique electronic properties make it suitable for applications in organic electronics, including the development of light-emitting diodes (LEDs) and organic photovoltaics (OPVs). Recent advancements in this field have demonstrated that incorporating Dibenzyl Phenyl Phosphate into polymer matrices can enhance charge transport properties, leading to more efficient electronic devices.
The compound's role in chemical biology has also been highlighted in studies focusing on its interaction with biological membranes. Research indicates that Dibenzyl Phenyl Phosphate can influence membrane fluidity and permeability, which are critical factors in many biological processes. This property has implications for understanding cellular mechanisms and developing treatments for diseases related to membrane dysfunction.
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